Spectroscopic Characterization of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol: A Technical Guide
Spectroscopic Characterization of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol. While direct experimental data for this specific molecule is not widely available in public databases, this document synthesizes established principles of spectroscopic analysis for pyrazole derivatives and alcohols to present a robust, predictive guide for researchers, scientists, and professionals in drug development. The methodologies and interpretations provided herein are designed to be a self-validating system for the empirical analysis of this compound.
Introduction to [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol and the Imperative of Spectroscopic Analysis
[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol is a unique molecule featuring a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, connected to a cyclopentylmethanol moiety. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The structural elucidation of such novel compounds is the foundational step in understanding their chemical behavior and potential therapeutic applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular structure, connectivity, and functional groups present.[3][4]
This guide will delve into the predicted ¹H NMR, ¹³C NMR, MS, and IR data for [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol, offering a detailed rationale for the expected spectral features based on the analysis of analogous structures and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[4] For [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol, both ¹H and ¹³C NMR will provide critical data for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Pyrazole N-H | 12.0 - 13.0 | broad singlet | The N-H proton of the pyrazole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |
| Pyrazole C4-H | ~6.0 | doublet | This proton is on a double bond within the pyrazole ring and is expected to be a doublet due to coupling with the C3-H proton.[5] |
| Pyrazole C3-H | ~7.5 | doublet | This proton is also on the pyrazole ring and will appear as a doublet due to coupling with the C4-H proton.[5] |
| CH₂OH | ~3.5 | singlet | The two protons of the hydroxymethyl group are expected to be equivalent and appear as a singlet, assuming no significant coupling to the hydroxyl proton. |
| Cyclopentyl CH₂ | 1.5 - 1.8 | multiplet | The eight protons of the four methylene groups in the cyclopentyl ring are expected to be in a complex, overlapping multiplet. |
| OH | Variable | broad singlet | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It will likely appear as a broad singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C5 | ~145 | The carbon atom of the pyrazole ring attached to the cyclopentyl group is expected to be significantly downfield.[6] |
| Pyrazole C3 | ~135 | The C-H carbon of the pyrazole ring is expected in the aromatic region.[6] |
| Pyrazole C4 | ~105 | The other C-H carbon of the pyrazole ring will be further upfield compared to C3.[6] |
| C(quat)-cyclopentyl | ~50 | The quaternary carbon of the cyclopentyl ring attached to the pyrazole and the methanol group will be deshielded. |
| CH₂OH | ~65 | The carbon of the hydroxymethyl group is expected in this region. |
| Cyclopentyl CH₂ | 25 - 35 | The four methylene carbons of the cyclopentyl ring are expected to have similar chemical shifts in this range. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring NMR data is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum and Fragmentation
For [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of pyrazoles is known to proceed through specific pathways, including the expulsion of HCN or N₂.[7][8][9][10]
Expected Key Fragments:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
-
[M-H₂O]⁺: Loss of a water molecule from the alcohol group.
-
[M-CH₂OH]⁺: Cleavage of the hydroxymethyl group.
-
[M-C₅H₉]⁺: Loss of the cyclopentyl group.
-
Further Fragmentation: The pyrazole ring itself can fragment, typically by losing HCN or N₂.[7][8][9][10]
Experimental Protocol for Mass Spectrometry Data Acquisition
A standard procedure for obtaining an EI mass spectrum is outlined below:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[11][12][13][14]
Predicted IR Spectrum
The IR spectrum of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol is expected to exhibit characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Bands for [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Characteristics |
| O-H (alcohol) | 3200 - 3600 | Stretching | Broad and strong due to hydrogen bonding.[11][12][13][14] |
| N-H (pyrazole) | 3100 - 3300 | Stretching | Medium to sharp, may overlap with the O-H band.[11] |
| C-H (sp³) | 2850 - 3000 | Stretching | Strong and sharp. |
| C=N (pyrazole) | 1500 - 1600 | Stretching | Medium intensity. |
| C-O (alcohol) | 1050 - 1150 | Stretching | Strong intensity.[12] |
Experimental Protocol for IR Data Acquisition
The following steps describe a common method for obtaining an IR spectrum of a solid sample:
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Formation: Place the powdered mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.
-
Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.
Visualization of Molecular Structure and Workflow
Molecular Structure
Caption: Molecular structure of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol.
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a predictive but scientifically grounded framework for the spectroscopic characterization of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol. The expected NMR, MS, and IR data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and analysis of this and related pyrazole derivatives. The principles outlined here underscore the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of novel chemical entities, a critical step in the journey of drug discovery and development.
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